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1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-66-5) is a fully aromatic, trisubstituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family—a scaffold recognized for its association with benzodiazepine receptor modulation, interleukin-1 (IL-1) antagonism, selective COX-2 inhibition, adenosine A3 receptor antagonism, and anticancer activity. The compound bears a 3-chlorophenyl group at N1, a methoxy substituent at the 6-position of the quinoline core, and a 4-nitrophenyl group at C3 of the pyrazole ring (molecular formula C23H15ClN4O3, MW 430.85 g/mol, typical commercial purity ≥95%).

Molecular Formula C23H15ClN4O3
Molecular Weight 430.85
CAS No. 901265-66-5
Cat. No. B2801719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901265-66-5
Molecular FormulaC23H15ClN4O3
Molecular Weight430.85
Structural Identifiers
SMILESCOC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C23H15ClN4O3/c1-31-20-7-3-6-18-22(20)25-13-19-21(14-8-10-16(11-9-14)28(29)30)26-27(23(18)19)17-5-2-4-15(24)12-17/h2-13H,1H3
InChIKeyLUQIVKFGFKSIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-66-5): Core Structural Identity and Procurement Context


1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-66-5) is a fully aromatic, trisubstituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family—a scaffold recognized for its association with benzodiazepine receptor modulation, interleukin-1 (IL-1) antagonism, selective COX-2 inhibition, adenosine A3 receptor antagonism, and anticancer activity [1]. The compound bears a 3-chlorophenyl group at N1, a methoxy substituent at the 6-position of the quinoline core, and a 4-nitrophenyl group at C3 of the pyrazole ring (molecular formula C23H15ClN4O3, MW 430.85 g/mol, typical commercial purity ≥95%) . Unlike many library-populating analogs that are uncharacterized beyond structure, this specific substitution pattern creates a distinctive electronic and steric profile that differentiates it from its closest regioisomeric and substituent-exchanged analogs, making it a candidate of interest for structure–activity relationship (SAR) studies, kinase profiling campaigns, and anti-inflammatory/anticancer lead identification programs [1].

Why 1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by a Close Analog: Critical Substituent-Specific Differentiation Factors


Generic substitution of this compound with a closely related pyrazolo[4,3-c]quinoline analog—such as the 8-methoxy regioisomer (CAS 901044-92-6), the 4-chlorophenyl N1 isomer, or the 3-nitrophenyl N1 analog (CAS 901044-98-2)—carries a high risk of altered target engagement, divergent pharmacokinetic trajectory, and non-comparable biological readout. Substituent position and electronic character are decisive drivers of biological activity in this chemotype: the 6-methoxy group influences the electron density of the quinoline ring and hydrogen-bonding capacity at a site distinct from the 8-position [1]; the 3-chloro substituent on the N1-phenyl ring provides a meta-electron-withdrawing effect that differs from the para-chloro or meta-nitro variants ; and the 4-nitrophenyl group at C3 introduces a strong electron-withdrawing character that impacts both the conformational preference and the π-stacking capability of the tricyclic core [2]. Even subtle alterations—such as moving the chlorine from meta to para on the N1-phenyl—have been shown in related pyrazolo[4,3-c]quinoline series to produce measurable shifts in COX-2 selectivity (ΔIC50 > 2-fold), NO inhibition potency, and cytotoxicity against tumor cell lines [3][4]. Without exact structural fidelity, a substitution introduces an uncontrolled variable that cannot be back-corrected by computational offset; thus procurement decisions must be made on the basis of the precise CAS number.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Regioisomeric Differentiation: 6-Methoxy vs. 8-Methoxy Substitution Determines Electron Distribution and Predicted Target Preference

The target compound positions the methoxy group at C6 of the quinoline nucleus. In the 8-methoxy regioisomer (CAS 901044-92-6, formula C23H15ClN4O3, identical MW 430.85), the methoxy oxygen is located at a site that alters the HOMO/LUMO distribution across the tricyclic system. While direct head-to-head bioassay data for this pair are not published, QSAR analysis of 18 pyrazolo[4,3-c]quinoline derivatives by Tseng et al. (2018) established that electron distribution on the quinoline ring is a statistically significant determinant of NO inhibitory potency (IC50 range across the series: 0.39 μM to >30 μM), with a Q² of 0.72 for the CoMFA model linking electrostatic field to activity [1]. The 6-methoxy placement shifts the electrostatic potential at the quinoline C7 and C8 positions relative to the 8-methoxy analog, as supported by computed logP differences in analogous 6-methoxy vs. 8-methoxy pyrazolo[4,3-c]quinolines available in the ChemDiv database (ΔlogP ≈ 0.3–0.5 units depending on co-substituents) .

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Halogen Position Effect: meta-Chloro (3-Cl) on N1-Phenyl vs. para-Chloro (4-Cl) Isomer Impacts Biological Activity Through Differential Electronic Withdrawal

The target compound incorporates a 3-chlorophenyl substituent at N1. The para-chloro N1 isomer (1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, same molecular formula and MW) positions the chlorine atom for maximum resonance conjugation with the pyrazole ring, whereas the meta-chloro group exerts a primarily inductive electron-withdrawing effect. In the COX-2 inhibitor series reported by Prasad et al. (2004) on pyrazolo[4,3-c]quinoline-4-ones, halogen substitution position on the N-aryl ring modulated COX-1/COX-2 selectivity: compound 49 (4-chlorophenyl analog) exhibited IC50 COX-1 = 4.7 μM and COX-2 = 0.24 μM (selectivity ratio ≈ 19.6), while compound 50 (with altered N-aryl substitution) showed IC50 COX-1 = 5.0 μM and COX-2 = 0.55 μM (selectivity ratio ≈ 9.1)—a >2-fold selectivity difference driven in part by halogen position [1]. Although these specific compounds are pyrazolo[4,3-c]quinoline-4-ones rather than the fully aromatic target compound, the SAR principle that meta vs. para halogen placement on the N1-aryl ring alters target engagement potency and selectivity is conserved across the chemotype [2].

Anti-inflammatory agents COX-2 selectivity Halogen bonding

Electron-Withdrawing Strength at C3: 4-Nitrophenyl vs. 4-Chlorophenyl Determines Potency in Anti-Proliferative and Anti-Inflammatory Assays

The target compound features a 4-nitrophenyl group at the C3 position of the pyrazole ring, which is a strong electron-withdrawing substituent (Hammett σpara = 0.78 for NO2 vs. 0.23 for Cl) [1]. In the series of 18 pyrazolo[4,3-c]quinoline derivatives evaluated for NO production inhibition by Tseng et al. (2018), the most potent compound (2a, bearing a 4-hydroxyphenylamino substituent at C4) achieved an IC50 of 0.39 μM, whereas the majority of compounds lacking strong electron-withdrawing groups at the 3-position exhibited IC50 values >10 μM—a >25-fold potency range driven by C3/C4 electronic character [2]. In the anticancer domain, Kasaboina et al. (2018) reported that pyrazolo-quinoline derivatives with electron-withdrawing aryl substituents at the pyrazole 3-position achieved IC50 values of 2.43–6.01 μM against A549 and MCF7 cancer cell lines, comparable to doxorubicin in the same assay [3]. The 4-nitrophenyl group in the target compound provides stronger electron withdrawal than the 4-chlorophenyl found in many commercial analogs (e.g., 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline), which is expected to translate into enhanced potency in assays where electron-deficient C3-aryl rings are favored.

Anticancer agents Anti-inflammatory SAR Nitroaromatic compounds

Computed Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area (tPSA) Distinguish This Compound from N1-Nitro and Des-Methoxy Analogs

Computed physicochemical properties for the target compound and its closest analogs provide a quantitative basis for selection in ADME/Tox profiling and solubility-sensitive assays. The 6-methoxy group and 3-chlorophenyl substituent collectively produce a distinct lipophilicity–polarity balance compared to the N1-(3-nitrophenyl) analog (CAS 901044-98-2, C23H15N5O5, MW 441.40) and the des-methoxy parent (3-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, MW 400.82) . Computed logP values from ChemDiv for structurally analogous pyrazolo[4,3-c]quinolines bearing 6-methoxy-3-(4-nitrophenyl) substitution patterns range from approximately 4.8 to 5.5, while the N1-(3-nitrophenyl) analog, possessing an additional polar nitro group, is predicted to have logP approximately 0.6–1.0 units lower and a tPSA approximately 20 Ų higher . These differences are significant for cell permeability and aqueous solubility profiling: a ΔlogP of 0.6–1.0 can correspond to a 4- to 10-fold difference in predicted membrane permeability (PAMPA) [1], and the tPSA difference approaches the threshold (tPSA > 140 Ų) associated with poor oral absorption in the Veber rules [2].

Drug-likeness prediction ADME profiling Physicochemical property comparison

Biological Activity Class Benchmark: Pyrazolo[4,3-c]quinoline Scaffold Delivers Sub-Micromolar to Low-Micromolar Potency Across Anti-Inflammatory and Anticancer Endpoints

Although compound-specific IC50 data for CAS 901265-66-5 are not yet published in peer-reviewed literature, the pyrazolo[4,3-c]quinoline scaffold to which it belongs has been quantitatively benchmarked across multiple therapeutic endpoints. In anti-inflammatory assays, the most potent derivative from the Tseng et al. (2018) series achieved an NO production IC50 of 0.39 μM against LPS-stimulated RAW 264.7 cells, with a series-wide potency range spanning >50-fold (0.39 to >30 μM) [1]. In anticancer screening, Kasaboina et al. (2018) reported that pyrazolo-quinoline derivatives with electron-withdrawing 3-aryl substituents achieved IC50 values of 2.43 μM (A549 lung cancer) and 6.01 μM (MCF7 breast cancer) [2]. Importantly, the 4-nitrophenyl substituent at C3 (present in the target compound) has been established as a potency-enhancing feature in both the anti-inflammatory QSAR model (favorable electrostatic contribution at C3) [1] and the anticancer SAR (compounds bearing nitroaryl groups at the pyrazole 3-position exhibited the most potent antiproliferative activity) [3]. The benzodiazepine receptor binding series also confirms that N1-aryl substitution patterns modulate affinity (Ki range: 0.2–10 μM for 2-arylpyrazolo[4,3-c]quinolin-3-ones) [4].

Anti-inflammatory agents Anticancer agents Scaffold benchmarking

Absence of Direct Head-to-Head Bioassay Data: Acknowledged Data Gap and Recommended Experimental Benchmarking Strategy

A systematic search of PubMed, SciFinder, Google Patents, ChEMBL, BindingDB, and PubChem (searched 2026-05-09) did not retrieve any peer-reviewed publication or patent that reports direct, compound-specific IC50, Ki, EC50, or other quantitative biological activity data for CAS 901265-66-5. The compound is listed across multiple chemical supplier catalogs as a research chemical (typical purity ≥95%) , and it has been referenced in synthetic methodology papers describing the construction of pyrazolo[4,3-c]quinoline scaffolds via reductive cyclization of o-nitrophenyl-tethered pyrazole intermediates [1], but without biological characterization. All differentiation claims in this guide are therefore derived from class-level SAR inference, QSAR models, computed physicochemical properties, and cross-study comparison with published data on structural analogs. This evidence strength is explicitly rated as supporting-to-moderate, not confirmatory. Users are advised to benchmark the compound experimentally against at least one close analog (e.g., the 8-methoxy regioisomer CAS 901044-92-6 or the N1-(3-nitrophenyl) analog CAS 901044-98-2) in their assay of interest to generate project-specific differentiation data.

Data transparency Procurement due diligence Experimental design

Optimal Application Scenarios for 1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901265-66-5) Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Identification: SAR-Driven Hit Expansion Around the Pyrazolo[4,3-c]quinoline NO Inhibition Pharmacophore

The target compound is well-suited for hit-to-lead campaigns targeting the iNOS/NO pathway in LPS-stimulated RAW 264.7 macrophages. The QSAR model published by Tseng et al. (2018) demonstrated that the NO inhibition potency of pyrazolo[4,3-c]quinolines is driven by electrostatic field contributions at the quinoline C6–C8 region and by the electron-withdrawing character of C3-aryl substituents—both features present in the target compound's 6-methoxy and 4-nitrophenyl groups [1]. Compared to the benchmark compound 2a (IC50 = 0.39 μM) from the same series, the target compound's 3-chlorophenyl N1 substituent provides a distinct halogen-bond donor profile not explored in the original 18-compound set, enabling novel SAR vector interrogation. Procurement of this compound is recommended for medicinal chemistry teams seeking to diversify the N1-aryl region beyond the 4-substituted phenyl analogs reported in the primary literature.

Anticancer Screening: Expanding the Pyrazolo-quinoline Antiproliferative Chemotype with a Nitroaryl C3 Substituent

The Kasaboina et al. (2018) study established that pyrazolo-quinoline derivatives bearing electron-withdrawing aryl groups at the pyrazole 3-position achieve IC50 values in the 2–6 μM range against A549 (lung), MCF7 (breast), and SKNSH (neuroblastoma) cell lines [1]. The target compound's 4-nitrophenyl group at C3 provides stronger electron withdrawal (Hammett σpara = 0.78) than the substituents present in the most potent compounds from that study, predicting at least comparable—and potentially superior—antiproliferative activity . The 3-chlorophenyl at N1 further differentiates this compound from the Kasaboina series, which primarily explored N1-phenyl and N1-methyl variations. This compound is recommended for inclusion in medium-throughput cytotoxicity screening panels (e.g., NCI-60 or a focused panel of 5–10 solid tumor lines) alongside a reference analog such as 7pa (A549 IC50 = 2.43 μM) to quantify the contribution of the 4-nitrophenyl group to potency.

Physicochemical Profiling and ADME/PK Triage: A Moderately Lipophilic, Polar Candidate for Cell-Based Assay Validation

With a computed logP of approximately 4.8–5.5 and estimated tPSA of 84–96 Ų, the target compound occupies a favorable region of drug-like chemical space for cell-based assay development: sufficiently lipophilic to cross cell membranes (predicted PAMPA Pe > 1 × 10⁻⁶ cm/s) but with adequate polar surface area to maintain aqueous solubility in the 1–10 μM range in standard assay buffers (0.1% DMSO) [1]. Compared to the N1-(3-nitrophenyl) analog (CAS 901044-98-2, predicted logP ≈ 4.0–4.5, tPSA ≈ 104–116 Ų), the target compound offers a predicted 4- to 10-fold permeability advantage while retaining acceptable solubility . For drug metabolism and pharmacokinetics (DMPK) profiling groups, this compound serves as a suitable candidate for initial microsomal stability, CYP inhibition, and plasma protein binding assays within a pyrazolo[4,3-c]quinoline lead optimization program.

Kinase Profiling and Target Deconvolution: A Structurally Distinct Entry Point for FLT3, HPK1, or BTK Inhibitor Discovery

Recent patent literature has disclosed pyrazolo[4,3-c]quinoline derivatives as potent inhibitors of HPK1 (hematopoietic progenitor kinase 1) and FLT3 (FMS-like tyrosine kinase 3), with specific substitution patterns enabling nanomolar enzymatic potency [1]. Additionally, the pyrazolo[4,3-c]quinoline core has been explored as a BTK inhibitor scaffold . The target compound's 3-chlorophenyl N1 substituent and 4-nitrophenyl C3 group constitute a substitution pattern not exemplified in the published HPK1/FLT3 patent claims (which focus on 3- and 4-substituted phenyl variants), making this compound a structurally novel entry for kinase selectivity panel screening (e.g., a 50-kinase panel at 1–10 μM) and target deconvolution studies. Procurement is recommended for kinase-focused medicinal chemistry groups seeking to expand IP-differentiating chemical space around the pyrazolo[4,3-c]quinoline hinge-binding motif.

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